3,4-Diamino-N-(but-3-yn-1-yl)benzamide

Click chemistry CuAAC Chemical probe

3,4-Diamino-N-(but-3-yn-1-yl)benzamide (CAS 2901106-65-6) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol. The compound features a 3,4-diaminobenzamide core coupled to a terminal alkyne-bearing but-3-yn-1-yl side chain via the amide nitrogen.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B8252256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diamino-N-(but-3-yn-1-yl)benzamide
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC#CCCNC(=O)C1=CC(=C(C=C1)N)N
InChIInChI=1S/C11H13N3O/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h1,4-5,7H,3,6,12-13H2,(H,14,15)
InChIKeyMRWBKDWZLACPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diamino-N-(but-3-yn-1-yl)benzamide: Procurement-Grade Definition, Physicochemical Identity, and Compound Class Context


3,4-Diamino-N-(but-3-yn-1-yl)benzamide (CAS 2901106-65-6) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . The compound features a 3,4-diaminobenzamide core coupled to a terminal alkyne-bearing but-3-yn-1-yl side chain via the amide nitrogen . The 3,4-diaminobenzamide scaffold is structurally related to known pharmacophores for nicotinamide N-methyltransferase (NNMT) and histone deacetylase (HDAC) inhibition, while the terminal alkyne moiety confers bioorthogonal click-chemistry reactivity [1]. This dual functionality positions the compound at the intersection of medicinal chemistry probe development and covalent inhibitor design, distinct from simpler benzamide analogs that lack either the dual amino substitution pattern or the alkyne handle.

Why 3,4-Diamino-N-(but-3-yn-1-yl)benzamide Cannot Be Replaced by Generic Diaminobenzamide or Simple Alkyne-Benzamide Analogs


Generic substitution with either 3,4-diaminobenzamide (CAS 7005-37-0) or N-(but-3-yn-1-yl)benzamide (CAS 323581-08-4) fails because neither compound simultaneously provides the dual hydrogen-bond-donating 3,4-diamino pharmacophore and the terminal alkyne handle required for bioorthogonal conjugation or bisubstrate inhibitor design . The 3,4-diamino substitution pattern is critical for zinc-chelating interactions in HDAC and NNMT active sites, while the but-3-yn-1-yl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for target engagement studies and probe derivatization [1]. Substituting the but-3-yn-1-yl group with a benzyl or simple alkyl group eliminates click-chemistry functionality; conversely, omitting the 3,4-diamino groups abolishes the bidentate metal-coordination and hydrogen-bonding capacity that distinguishes this compound from mono-amino or unsubstituted benzamide analogs . The combination of these two functional modules within a single low-molecular-weight scaffold (203.24 g/mol) is the basis for its differentiation in chemical biology and medicinal chemistry procurement contexts.

3,4-Diamino-N-(but-3-yn-1-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Click-Chemistry-Reactive Terminal Alkyne vs. 3,4-Diaminobenzamide (CAS 7005-37-0): Bioorthogonal Conjugation Capability

3,4-Diamino-N-(but-3-yn-1-yl)benzamide possesses a terminal alkyne group capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability absent in the parent compound 3,4-diaminobenzamide (CAS 7005-37-0). The but-3-yn-1-yl moiety provides a reactive handle for strain-promoted or copper-catalyzed click conjugation with azide-bearing reporter tags, affinity matrices, or biomolecules . This reactivity is well-precedented among alkyne-containing benzamide inhibitors, including propargyl-linked NNMT bisubstrate inhibitors such as LL320 (Ki = 1.6 ± 0.3 nM) that utilize an alkyne linker to simultaneously engage substrate and cofactor binding pockets [1]. The compounds differ in linker geometry: LL320 uses a propargyl linker (N–CH₂–C≡CH) whereas the target compound uses a homopropargyl linker (N–CH₂–CH₂–C≡CH), which may confer differential optimal reach for bridging two binding pockets. While direct CuAAC kinetics data for the target compound are not yet published, the presence of the terminal alkyne is confirmed by canonical SMILES (C#CCCNC(=O)C1=CC(=C(C=C1)N)N) .

Click chemistry CuAAC Chemical probe Bioorthogonal labeling

Dual 3,4-Diamino Substitution vs. N-(but-3-yn-1-yl)benzamide (CAS 323581-08-4): Zinc-Binding Pharmacophore Advantage

The 3,4-diaminobenzamide moiety provides a bidentate metal-coordinating pharmacophore that is absent in N-(but-3-yn-1-yl)benzamide (CAS 323581-08-4). Ortho-amino benzamides are well-established zinc-binding groups (ZBGs) in HDAC inhibitor design, where the 2-amino group coordinates the catalytic Zn²⁺ ion [1]. The 3,4-diamino pattern extends this chelation capacity, providing two adjacent amino groups for enhanced metal coordination and hydrogen-bonding interactions. In the context of NNMT inhibition, 3,4-diaminobenzamide derivatives have been investigated for their ability to engage the substrate-binding pocket . In contrast, N-(but-3-yn-1-yl)benzamide (MW 173.21 g/mol) lacks any amino substituents on the benzamide ring and therefore cannot form the bidentate hydrogen-bond or metal-coordination interactions that the 3,4-diamino configuration enables [2]. Published NNMT bisubstrate inhibitors (e.g., LL320, Ki = 1.6 ± 0.3 nM) demonstrate that the combination of an alkyne linker with appropriate pharmacophoric elements yields potent, tight-binding inhibition [3].

NNMT inhibition HDAC inhibition Zinc chelation Enzyme inhibitor design

Homopropargyl Spacer Length vs. Propargyl-Linked NNMT Inhibitors: Differential Linker Geometry for Bisubstrate Inhibitor Design

The but-3-yn-1-yl (homopropargyl) linker in 3,4-Diamino-N-(but-3-yn-1-yl)benzamide provides a two-carbon spacer between the amide nitrogen and the terminal alkyne, compared to the one-carbon spacer in propargyl-linked bisubstrate NNMT inhibitors such as LL320 (Ki = 1.6 ± 0.3 nM) and II399 (Ki = 5.9 nM) [1]. The extended linker length (N–CH₂–CH₂–C≡CH vs. N–CH₂–C≡CH) may alter the optimal distance for simultaneously engaging the substrate (nicotinamide) and cofactor (SAM) binding pockets of NNMT. The propargyl-linked series established that alkyne-containing linkers can yield tight-binding inhibition (Ki values in the low nanomolar range) when appropriately matched to the NNMT active-site architecture [1]. The homopropargyl variant represented by the target compound offers an additional degree of conformational freedom that could be advantageous for inhibitor design against NNMT isoforms or related methyltransferases where the inter-pocket distance differs from the one optimized for propargyl linkers . Cell-potent bisubstrate inhibitor II559 demonstrates that linker optimization can improve cellular activity (cellular IC₅₀ ≈ 150 nM) relative to earlier analogs [2].

NNMT Bisubstrate inhibitor Linker optimization Structure-activity relationship

Vendor-Supplied Purity and Quality Control: 95% Standard Purity with Batch-Specific NMR/HPLC/GC Certification vs. Uncharacterized Research-Grade Alternatives

Commercial suppliers including Bidepharm and CymitQuimica offer 3,4-Diamino-N-(but-3-yn-1-yl)benzamide at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request . The compound is available in research-grade quantities (25 mg to 50 mg scale) with full analytical characterization, priced between approximately €222 (25 mg) and €360 (50 mg) from CymitQuimica . This level of quality assurance is particularly relevant for procurement decisions where reproducible biological assay results depend on well-characterized starting material. In contrast, alternative 3,4-diaminobenzamide derivatives or custom-synthesized analogs may lack batch-to-batch analytical certification, introducing variability into downstream enzymatic or cellular assays .

Quality control Purity certification NMR HPLC Procurement specification

3,4-Diamino-N-(but-3-yn-1-yl)benzamide: Evidence-Backed Research and Procurement Application Scenarios


NNMT Bisubstrate Inhibitor Development Using the Homopropargyl Linker Scaffold

The 3,4-diaminobenzamide core combined with the homopropargyl (but-3-yn-1-yl) linker makes this compound a valuable starting scaffold for designing NNMT bisubstrate inhibitors. Building on the precedent of propargyl-linked inhibitors such as LL320 (Ki = 1.6 ± 0.3 nM), the additional methylene spacer in the homopropargyl linker offers an alternative geometry for simultaneously engaging the nicotinamide substrate pocket (via the 3,4-diaminobenzamide moiety) and the SAM cofactor pocket (via further derivatization of the terminal alkyne) [1]. Procurement of this compound enables systematic linker-length SAR studies to probe the optimal distance between substrate-mimetic and cofactor-mimetic pharmacophores in NNMT and related SAM-dependent methyltransferases .

CuAAC-Based Chemical Probe Generation for Target Engagement and Pull-Down Studies

The terminal alkyne functionality of 3,4-Diamino-N-(but-3-yn-1-yl)benzamide enables its use as a click-chemistry-compatible scaffold for generating activity-based probes and affinity reagents. Through CuAAC conjugation with azide-bearing fluorophores (e.g., TAMRA-azide, Cy5-azide) or biotin-azide, researchers can create fluorescent or affinity-tagged probes for cellular target engagement assays, in-gel fluorescence scanning, and streptavidin pull-down experiments [1]. The 3,4-diamino substitution provides a built-in enzyme-targeting pharmacophore, distinguishing this compound from simpler alkyne-benzamide building blocks that lack intrinsic biological recognition elements .

HDAC Inhibitor Screening Cascades Requiring a Zinc-Binding Benzamide Pharmacophore with a Derivatizable Handle

Ortho-amino benzamides are established zinc-binding groups for class I HDAC inhibition. The 3,4-diamino substitution pattern in this compound provides enhanced zinc-chelating potential, while the but-3-yn-1-yl side chain allows for further structural elaboration via click chemistry or Sonogashira coupling [1]. This dual functionality enables the compound to serve as a core intermediate in HDAC inhibitor medicinal chemistry programs, where the alkyne can be diversified late-stage to explore surface-recognition domain interactions without altering the zinc-binding pharmacophore .

Analytically Certified Reference Material for Reproducible Enzymatic and Cellular Assay Development

Procurement of 3,4-Diamino-N-(but-3-yn-1-yl)benzamide from certified suppliers (e.g., Bidepharm, CymitQuimica) with batch-specific NMR, HPLC, and GC quality control documentation ensures that biological assay results are reproducible across laboratories and experimental replicates [1]. The standardized 95% purity specification, combined with full analytical traceability, makes this compound suitable for use as a reference standard in NNMT or HDAC inhibitor screening cascades where impurity-related artifacts could confound IC₅₀ determinations .

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